4-Hydroxy-6-methyl-2-pyrone

描述

Structural Classification and Nomenclature of 4-Hydroxy-6-methyl-2-pyrone

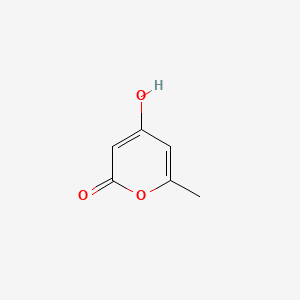

Systematically named 4-hydroxy-6-methyl-2H-pyran-2-one according to IUPAC nomenclature, this compound belongs to the 2-pyrone class of heterocyclic compounds. nih.govwikipedia.org Its structure consists of a six-membered ring containing one oxygen atom, a ketone group, a hydroxyl group, and a methyl group.

| Identifier Type | Value |

| IUPAC Name | 4-hydroxy-6-methylpyran-2-one nih.gov |

| CAS Number | 675-10-5 nih.gov |

| Molecular Formula | C6H6O3 nih.gov |

| Molecular Weight | 126.11 g/mol nih.gov |

| Common Synonyms | Triacetic acid lactone, Triacetate lactone nih.gov |

4-Hydroxy-2-pyrones can exist in different tautomeric forms, primarily the 4-hydroxy-2-pyrone and the 2-hydroxy-4-pyrone forms. encyclopedia.pubmdpi.com Due to effective conjugation, the 4-hydroxy form is the major and more stable tautomer. encyclopedia.pubmdpi.com This structural feature is crucial as it influences the molecule's reactivity and makes a wide range of synthetic methods applicable. encyclopedia.pubmdpi.com The electron density is extensively delocalized, which can present challenges in certain reactions due to the low nucleophilicity of the conjugate base. beilstein-journals.orgbeilstein-journals.org

Historical Context of this compound Research

Initially isolated from microbial sources like Penicillium stipitatum in 1967, the discovery of this compound was significant for understanding the polyketide formation pathways in nature. encyclopedia.pubcaymanchem.commdpi.com This early research stimulated the development of methods to synthesize the lactone from carbohydrates. encyclopedia.pubmdpi.com Historically, it has been used as an intermediate in the production of various industrial chemicals, including experimental dyes and plant growth regulating agents. google.com

Significance as a Polyketide Structure

This compound is classified as a polyketide, a diverse group of secondary metabolites derived from the polymerization of acetyl and propionyl subunits. encyclopedia.pubmdpi.com In nature, these compounds are synthesized by polyketide synthases. mdpi.comnih.gov The study of simple polyketides like this compound provides insight into the biosynthetic pathways of more complex natural products. encyclopedia.pubmdpi.com For instance, it is a known precursor to parasorboside, a compound that contributes to the disease and insect resistance of the Gerbera hybrida plant.

Role as a Bioprivileged and Platform Molecule

In recent years, this compound has been recognized as a "bioprivileged molecule" and a potential "platform chemical". encyclopedia.pubmdpi.comresearchgate.net A bioprivileged molecule is a bio-based chemical intermediate that can be efficiently converted into a variety of valuable products, including both direct replacements for petrochemicals and novel compounds with enhanced properties. researchgate.netacs.org Because it can be produced from renewable resources like carbohydrates through biological methods, it is a key component in the development of sustainable chemical processes. encyclopedia.pubmdpi.com Its versatility allows for its conversion into a range of other useful chemicals, such as sorbic acid and acetylacetone. wikipedia.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYSSMYQPLSPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060974 | |

| Record name | Triacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-10-5 | |

| Record name | 4-Hydroxy-6-methyl-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 675-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-methylpyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation of 4 Hydroxy 6 Methyl 2 Pyrone

Natural Sources and Distribution

4-Hydroxy-6-methyl-2-pyrone has been identified in a diverse range of organisms, spanning from microscopic fungi to complex plants and marine life.

Fungi

This pyrone derivative is a known metabolite in several fungal species. It has been isolated from Hypoxylon investing, an endophytic fungus. ncats.iocaymanchem.com Another notable fungal source is Penicillium stipitatum, from which triacetic acid lactone was first isolated in 1967. encyclopedia.pubmdpi.com The discovery in this species was significant for understanding polyketide formation pathways in nature. encyclopedia.pub Additionally, the fungus Aspergillus oryzae is known to produce related pyrone compounds. encyclopedia.pubmdpi.com

Plants

The compound is also synthesized by certain plants, where it is thought to play a role in defense mechanisms. In Gerbera hybrida, this compound is a precursor to gerberin (B1228038) and parasorboside, compounds that contribute to the plant's resistance against insects and diseases. ncats.ioresearchgate.net The synthesis is facilitated by the enzyme 2-pyrone synthase (G2PS1), which is present throughout the plant. frontiersin.orgresearchgate.net It is also found in Humulus lupulus, commonly known as hops, where it is associated with the biosynthesis of bitter-tasting compounds. researchgate.netresearchgate.net

Marine Organisms

The marine environment is another source of this chemical compound. It has been identified as a secondary metabolite in the Australian marine red alga Phacelocarpus labillardieri. beilstein-journals.org In this organism, it is found as part of larger, more complex structures known as phacelocarpus 2-pyrones. beilstein-journals.org

Isolation Methodologies from Natural Extracts

The extraction of this compound from its natural sources typically involves multi-step chromatographic separations of crude extracts. While specific protocols vary depending on the source organism and the scale of isolation, a general approach involves the initial extraction of the biological material with a suitable solvent, such as methanol (B129727).

Following the initial extraction, the crude extract is subjected to various chromatographic techniques to separate the compound of interest from other metabolites. These methods often include:

Column Chromatography: This is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase.

Flash Column Chromatography: A faster version of column chromatography that uses pressure to move the solvent through the column, leading to quicker separations. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly efficient technique that uses high pressure to pass the solvent through a column packed with fine particles, allowing for high-resolution separation of compounds. researchgate.net

The identity and purity of the isolated this compound are then confirmed using spectroscopic methods, such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the molecule.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

For instance, the isolation from the endophytic fungus Hypoxylon investiens involved chromatographic separation of the fungal extract. The structure of the isolated compound was then confirmed by comparing its spectroscopic data with known values.

Biosynthesis of 4 Hydroxy 6 Methyl 2 Pyrone

Polyketide Synthase (PKS) Pathways

The biosynthesis of 4-hydroxy-6-methyl-2-pyrone is predominantly carried out by Type III polyketide synthases (PKSs). mdpi.com These enzymes are found in a wide range of organisms, including bacteria, fungi, and plants. mdpi.comwikipedia.org They represent the simplest class of PKSs, functioning as homodimeric proteins that catalyze a complete series of condensation and cyclization reactions. wikipedia.org

Type III PKSs operate independently of an acyl carrier protein (ACP), directly utilizing acyl-CoA thioesters as substrates. mdpi.com The synthesis of this compound is catalyzed by a specific Type III PKS known as 2-pyrone synthase (2-PS). nih.govfrontiersin.org The mechanism involves a sequence of decarboxylative condensations followed by an intramolecular cyclization. mdpi.com

The catalytic cycle begins with the loading of a starter molecule onto a cysteine residue in the enzyme's active site. researchgate.net This is followed by two successive rounds of Claisen condensation with an extender unit. researchgate.net After the linear polyketide chain is assembled, it undergoes a final intramolecular C6 to C1 Claisen condensation and lactonization to form the stable α-pyrone ring structure of this compound. nih.govfrontiersin.org Despite sharing significant sequence identity with other Type III PKSs like chalcone (B49325) synthase, 2-PS has a distinct active site cavity that is smaller, which restricts the number of condensation steps and ensures the formation of a triketide product. nih.gov

The construction of this compound relies on specific precursor molecules derived from primary metabolism. The biosynthesis is initiated by a single molecule of acetyl-CoA , which serves as the starter unit. mdpi.comnih.gov The subsequent chain elongation is accomplished through the addition of two molecules of malonyl-CoA , which function as the extender units. mdpi.comnih.govfrontiersin.org The 2-PS enzyme catalyzes the condensation of the acetyl-CoA starter with the two malonyl-CoA extenders to form a linear triketide intermediate, which is the direct precursor to the final cyclized product. nih.govfrontiersin.org

Biotechnological Approaches for Production

The potential of this compound as a platform chemical has driven the development of biotechnological methods for its production. ncats.io These strategies leverage metabolic engineering to create efficient microbial cell factories.

Microbial hosts are engineered to heterologously express the biosynthetic pathway for this compound. The thermotolerant yeast Kluyveromyces marxianus has emerged as a promising host for this purpose. researchgate.net As a fast-growing eukaryote with a high flux through the TCA cycle, it provides a robust chassis for metabolic engineering. researchgate.net Studies have demonstrated that by introducing and controlling the expression of a heterologous 2-pyrone synthase, K. marxianus can effectively produce the target compound from carbon sources like xylose. researchgate.net

Escherichia coli is another widely used host for producing polyketides. researchgate.net Directed evolution strategies have been employed in E. coli to screen for highly efficient mutants of 2-PS, leading to significant improvements in the production titer of this compound. researchgate.net While some research in E. coli has focused on producing the related compound 2-pyrone-4,6-dicarboxylic acid (PDC), the engineering strategies, such as enhancing precursor supply and eliminating feedback inhibition, are directly applicable to optimizing this compound production. nih.govnih.gov

| Promoter | Specific TAL Titer at 30°C (mg/L/OD) | Specific TAL Titer at 37°C (mg/L/OD) | Specific TAL Titer at 41°C (mg/L/OD) |

|---|---|---|---|

| PGK | ~2.5 | ~10.0 | ~11.0 |

| SSA3 | ~1.0 | ~2.5 | ~3.0 |

| HHF1 | ~0.5 | ~1.5 | ~1.5 |

| ADH1 | ~1.5 | ~6.0 | ~7.5 |

| TEF3 | ~2.0 | ~8.0 | ~9.0 |

| NC1 | ~2.5 | ~12.0 | ~12.5 |

This table is based on data presented in research on triacetic acid lactone (TAL) biosynthesis in Kluyveromyces marxianus, illustrating how promoter choice affects production at different temperatures. researchgate.net

A critical aspect of successful biotechnological production is the fine-tuning of the expression of the key biosynthetic enzyme, 2-pyrone synthase. In K. marxianus, controlling the expression level of 2-PS by using a set of promoters with varying strengths was shown to increase the specific TAL titer by over 8-fold. researchgate.net This demonstrates that optimizing the transcriptional level of the synthase is a powerful tool for maximizing product yield. researchgate.net

Furthermore, the catalytic efficiency of the 2-PS enzyme itself can be enhanced through protein engineering. Techniques like directed evolution have been used to generate 2-PS mutants with significantly improved performance. researchgate.net By employing high-throughput screening methods, researchers have identified mutants with up to a 46-fold improvement in titer and a 44-fold increase in catalytic speed (kcat) compared to the wild-type enzyme. researchgate.net This highlights that genetic manipulation of the enzyme's structure and its expression are both key strategies for developing commercially viable production strains.

Synthetic Methodologies for 4 Hydroxy 6 Methyl 2 Pyrone and Its Derivatives

De Novo Synthesis Strategies

De novo strategies offer versatile routes to 4-hydroxy-6-methyl-2-pyrone and its analogs, starting from fundamental building blocks. These methods are often biomimetic, mimicking the natural polyketide synthesis pathways. mdpi.com

Cyclization of 1,3,5-Tricarbonyl Compounds

The most prevalent and biomimetic approach to synthesizing 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.comnih.govthieme-connect.com This strategy mirrors the action of polyketide synthases in nature. mdpi.com

A general and widely used method is the condensation of acetoacetic esters with aldehydes at the C-4 position, facilitated by bases like sodium hydride (NaH) or n-butyllithium (n-BuLi), followed by an oxidation step. mdpi.com The direct preparation of the requisite 1,3,5-tricarbonyl compounds can also be achieved through a Claisen condensation of a substituted acetoacetic ester in the presence of strong bases such as lithium diisopropylamide (LDA), n-BuLi, lithium bis(trimethylsilyl)amide (LiHMDS), or sodium bis(trimethylsilyl)amide (NaHMDS). mdpi.commedchemexpress.com Promoters like 1,8-diazabicycloundec-7-ene (DBU), sodium methoxide (B1231860) (MeONa), p-toluenesulfonic acid (PTSA), polyphosphoric acid (PPA), and acetic anhydride (B1165640) (Ac₂O) are commonly employed to facilitate the cyclization of the tricarbonyl compounds. mdpi.com

Another variation involves the self-condensation of β-ketoesters. For instance, ethyl benzoylacetate can be converted to the corresponding 4-hydroxy-2-pyrone derivative via microwave-assisted self-condensation in acetic acid. mdpi.com Similarly, 3-acyl-substituted 4-hydroxy-2-pyrones can be obtained from the self-condensation of β-ketoacids, which are prepared by acylating Meldrum's acid followed by hydrolysis. mdpi.com Carbonyldiimidazole (CDI) can promote both the Claisen condensation and the subsequent cyclization. mdpi.com

A one-pot synthesis of 3-aryl-4-hydroxy-2-pyrones has been developed, involving the O-acylation of diethyl oxaloacetate with in situ generated arylacetyl chlorides, followed by a base-catalyzed intramolecular Claisen condensation. mdpi.com This reaction demonstrates a favorable 6-exo-trig cyclization, leading to the pyrone ring over a competing furan (B31954) system formation. mdpi.com

| Starting Materials | Key Reagents/Conditions | Product Type |

| Acetoacetic esters and aldehydes | NaH and/or n-BuLi, then oxidation | 4-hydroxy-2-pyrones |

| Substituted acetoacetic esters | LDA, n-BuLi, LiHMDS, or NaHMDS (for Claisen condensation); DBU, MeONa, PTSA, PPA, Ac₂O (for cyclization) | 4-hydroxy-2-pyrones |

| Ethyl benzoylacetate | Microwave irradiation, acetic acid | 4-hydroxy-3,6-diphenyl-2-pyrone |

| Meldrum's acid and acyl chlorides | Hydrolysis, then CDI | 3-acyl-substituted 4-hydroxy-2-pyrones |

| Diethyl oxaloacetate and arylacetic acids | In situ acid chloride formation, base-catalyzed Claisen condensation | 3-aryl-4-hydroxy-2-pyrones |

Reactions Involving Ketenes and Dicarbonyl Compounds

Although less common, [4+2]-cyclization reactions utilizing ketenes provide a direct route to the 4-hydroxy-2-pyrone core. mdpi.com For example, the reaction of malonyl chloride with methyl acetoacetate (B1235776) yields 5-carbomethoxy-4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com

Stable ketenes can react with dicarbonyl compounds, such as symmetrical diketones and acetoacetic acid derivatives, to afford 4-hydroxy-2-pyrones in good yields. mdpi.com These ketenes are often generated in situ from the corresponding acid chlorides. mdpi.com A notable example is the reaction of (chlorocarbonyl)phenyl ketene (B1206846) with various 1,3-diketones. nih.gov The mechanism involves the nucleophilic attack of the enol's hydroxyl group on the acyl carbonyl of the ketene, followed by ring closure. nih.gov

Diketene (B1670635) itself is a valuable precursor in pyrone synthesis. google.comchembk.com In one approach, the diketene acetone (B3395972) adduct is enolized using LDA and trimethylsilyl (B98337) chloride, followed by a Mukaiyama aldol (B89426) condensation with aldehydes. The resulting intermediate is then oxidized with the Dess-Martin periodinane (DMP) and cyclized under reflux in toluene (B28343) to yield 4-hydroxy-2-pyrones. mdpi.com

| Ketene Source | Dicarbonyl Compound | Product |

| Malonyl chloride | Methyl acetoacetate | 5-Carbomethoxy-4-hydroxy-6-methyl-2H-pyran-2-one |

| (Chlorocarbonyl)phenyl ketene | 1,3-Diketones | 4-hydroxy-2-pyrone derivatives |

| Diketene acetone adduct | Aldehydes | 4-hydroxy-2-pyrone derivatives |

Cyclization of Acetylenic 1,3-Dicarbonyl Compounds

The cyclization of acetylenic 1,3-dicarbonyl compounds, particularly in the presence of gold catalysts, has emerged as a modern and efficient method for constructing the 4-hydroxy-2-pyrone ring under mild conditions. mdpi.comnih.govresearchgate.net This approach avoids the often harsh conditions required for the cyclization of 1,3,5-tricarbonyl precursors. nih.govresearchgate.net

The catalytic cycle is initiated by the coordination of a gold catalyst to the alkyne's triple bond. mdpi.com This is followed by an intramolecular attack of an oxygen atom from the dicarbonyl moiety onto the activated alkyne, typically proceeding via a favorable 6-endo-dig cyclization. mdpi.comnih.gov Subsequent heterolysis and protonation steps yield the final 4-hydroxy-2-pyrone product and regenerate the catalyst. mdpi.com For instance, gold(I) catalysts have been successfully employed in the intramolecular cyclization of tert-butyl ynoates. nih.gov

Furthermore, the self-condensation of acetylenecarboxylic acids catalyzed by a gold(I) complex, such as chloro(triphenylphosphine)gold(I) with a silver salt co-catalyst, can also produce 4-hydroxy-2-pyrones. mdpi.com

| Substrate | Catalyst System | Key Mechanistic Step |

| Acetylenic 1,3-dicarbonyl compounds | Gold-based carbophilic catalyst | 6-endo-dig cyclization |

| tert-Butyl ynoates | Bis(trifluoromethanesulfonyl)imidate-gold(I) | Intramolecular 6-endo-dig cyclization |

| Acetylenecarboxylic acids | Chloro(triphenylphosphine)gold(I) / Silver hexafluoroantimonate(V) | Self-condensation |

Radical Cascade Cyclization Reactions

A novel approach for the synthesis of derivatives of this compound involves a silver-catalyzed radical cascade cyclization. rsc.orgrsc.org This method has been used to synthesize chroman-4-ones incorporating the this compound moiety. rsc.orgrsc.org

In this process, this compound acts as a radical precursor. rsc.orgrsc.org The reaction is typically initiated by an oxidizing system, such as silver nitrate (B79036) (AgNO₃) and potassium persulfate (K₂S₂O₈), under mild conditions. rsc.org This system generates radicals from the pyrone, which then participate in a cascade reaction with a radical acceptor, like a 2-(allyloxy)arylaldehyde, to form the final, more complex heterocyclic product in moderate to good yields. rsc.orgrsc.org The involvement of radical intermediates has been confirmed through trapping experiments. rsc.org More recently, photocatalytic radical cascade cyclizations using diazo compounds as radical precursors have also been developed for synthesizing pyrone derivatives. acs.orgnih.gov

| Radical Precursor | Radical Acceptor | Catalyst/Oxidant System | Product Type |

| This compound | 2-(allyloxy)arylaldehydes | AgNO₃ / K₂S₂O₈ | Chroman-4-ones containing a this compound unit |

| Diazoalkanes | 2-Allylbenzaldehydes | Ru(bpy)₃Cl₂·6H₂O / Blue LEDs | Indanone, pyrone, and pyridinone derivatives |

Modification of the Pyrone Ring

Functionalization of the pre-formed this compound ring is a common strategy to access a variety of derivatives. The inherent reactivity of the pyrone ring, particularly at the C-3 position and the C-4 hydroxyl group, allows for various modifications. beilstein-journals.orgjcsp.org.pk

Acylation Reactions (C- and O-Acylation)

Acylation of this compound (triacetic acid lactone) can occur at either the C-3 position (C-acylation) or the C-4 hydroxyl group (O-acylation), depending on the reaction conditions and reagents used. jcsp.org.pkcdnsciencepub.com

C-Acylation: Electrophilic substitution at the electron-rich C-3 position is a common reaction. jcsp.org.pk Direct C-acylation can be achieved using acyl chlorides in the presence of a Lewis acid like aluminum chloride. cdnsciencepub.com For example, treating triacetic acid lactone with benzoyl chloride or propionyl chloride in the presence of AlCl₃ leads to the corresponding 3-acyl-4-hydroxy-6-methyl-2-pyrones. cdnsciencepub.com Bis-acylation at the C-3 position has also been reported using aliphatic dicarboxylic acid chlorides. jcsp.org.pk

O-Acylation: The hydroxyl group at the C-4 position can be acylated to form esters. beilstein-journals.org O-acylation is often observed, and these O-acyl products can sometimes undergo rearrangement to the more stable C-acyl isomers. mdpi.com A Fries-type rearrangement of an O-acylated intermediate can be utilized to synthesize C-acylated products like pogostone. nih.gov This rearrangement can be facilitated by reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction of this compound with α,β-unsaturated acyl chlorides can lead to both C- and O-acylated isomers, with the product ratio influenced by the reaction solvent (e.g., pyridine (B92270) vs. tetrachloroethane with TiCl₄) and substituents. rsc.org

| Acylation Type | Reagents | Key Conditions | Product |

| C-Acylation | Benzoyl chloride, Propionyl chloride | Aluminum chloride | 3-Benzoyl- or 3-propionyl-4-hydroxy-6-methyl-2-pyrone |

| C-Acylation (Pogostone synthesis) | 4-Methylpentanoic acid | DCC, DMAP | Pogostone (via Fries-type rearrangement of O-acyl intermediate) |

| O-Acylation | Acetic anhydride | Catalytic DMAP | 4-Acetoxy-6-methyl-2-pyrone |

| C- and O-Acylation | α,β-Unsaturated acyl chlorides | Pyridine or TiCl₄/Tetrachloroethane | Mixture of C- and O-acylated isomers |

Alkylation Reactions

The alkylation of this compound can occur at several positions, primarily involving O-alkylation at the hydroxyl group or C-alkylation at nucleophilic carbon centers like C-3 and C-5.

C-alkylation allows for the introduction of carbon substituents directly onto the pyrone ring. Alkylation at the C-3 position, which is rare via direct reaction with alkyl halides due to competing O-alkylation, can be achieved through a multi-step, one-pot reductive alkylation. This involves the reaction of the pyrone with an aldehyde and a hydride source, such as Hantzsch 1,4-dihydropyridine, which proceeds through an intermediate alkylidene species. researchgate.net Another method for C-3 alkylation has also been reported. chemicalbook.com

Functionalization at the C-5 position can be accomplished through a cobalt-mediated regioselective alkylation of a precursor, methyl 3,5-dioxohexanoate. The resulting 4-alkyl-3,5-dioxohexanoates are then cyclized to yield 5-alkyl-4-hydroxy-6-methyl-2-pyrones. nih.gov A one-pot method involving silyl-protection of the hydroxyl group, followed by lithiation and alkylation, has also been used to synthesize C-6 substituted pyrones that can subsequently undergo further reactions. beilstein-journals.orgbeilstein-journals.org

Table 1: Selected Alkylation Reactions of this compound and its Derivatives

| Reaction Type | Reagents | Product | Yield | Reference |

|---|

| O-Alkylation | 1. Acetic Anhydride, Base 2. Triethyloxonium tetrafluoroborate (B81430) 3. Mild Acid Hydrolysis | 2-Ethoxy-6-methyl-4-pyrone | 86% | nih.gov | | C-3 Alkylation | Isobutylaldehyde, Hantzsch Ester, L-Proline | 4-Hydroxy-6-methyl-3-(2-methylpropyl)-2-pyrone | 94% | researchgate.net | | C-5 Alkylation | 1. Cobalt(II) complex of methyl 3,5-dioxohexanoate + Alkylating agent 2. DBU | 5-Alkyl-4-hydroxy-6-methyl-2-pyrone | - | nih.gov |

Halogenation (e.g., Bromination)

Halogenation, particularly bromination, is a key method for functionalizing this compound, creating versatile intermediates for cross-coupling and substitution reactions. The reaction can be directed to the C-3, C-5, or the C-6 methyl positions depending on the reagents and conditions. jcsp.org.pk

Direct bromination of this compound can yield 3-bromo-4-hydroxy-6-methyl-2-pyrone. researchgate.net Further functionalization can be achieved; for instance, dehydrative bromination of this compound provides 4-bromo-6-methyl-2-pyrone, an important substrate for palladium-catalyzed coupling reactions. tandfonline.com Bromination of the C-6 methyl group can be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation in a solvent such as carbon tetrachloride. core.ac.uk A study detailed the preparation of twenty-five different brominated derivatives of this compound and its acetylated analogue, dehydroacetic acid, highlighting the versatility of bromination reactions on this scaffold. jcsp.org.pk

Table 2: Bromination Reactions of this compound

| Position | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| C-3 | Bromine | 3-Bromo-4-hydroxy-6-methyl-2-pyrone | researchgate.net |

| C-4 (dehydrative) | PCl₃ or TBAB | 4-Bromo-6-methyl-2-pyrone | tandfonline.com |

| C-6 Methyl | N-Bromosuccinimide (NBS), UV light, CCl₄ | 6-(Bromomethyl)-4-hydroxy-2-pyrone derivative | core.ac.uk |

Amination Reactions

Amino groups can be introduced into the pyrone structure, typically through nucleophilic substitution or rearrangement reactions. The direct reaction of this compound with primary amines like benzylamine (B48309) or 2-phenylethylamine under microwave irradiation leads to a ring-opening and subsequent recyclization. This process does not yield an aminopyrone but instead forms N,N'-disubstituted 4-amino-6-methyl-2-pyridones in excellent yields. nih.gov

The synthesis of 3-amino derivatives has been achieved through the reduction of the corresponding 3-nitro compounds. scispace.com For example, 4-methoxy-6-methyl-3-nitropyran-2-one can be reduced using iron filings and steam to give 3-amino-4-methoxy-6-methyl-pyran-2-one. scispace.com Additionally, multicomponent reactions offer a pathway to aminated derivatives. The reaction of this compound with aromatic aldehydes and secondary amines in aqueous media can produce α-benzylamino pyrones. morressier.com

Table 3: Synthesis of Aminated Derivatives from this compound

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Ring Transformation | Benzylamine, Microwave (850 W) | 4-Amino-2-pyridone derivative | nih.gov |

| Reduction of Nitro Group | Iron filings, steam (on 4-methoxy-3-nitro derivative) | 3-Amino-4-methoxy-pyrone derivative | scispace.com |

| Multicomponent Reaction | Aromatic aldehyde, secondary amine, oxalic acid | α-Benzylamino pyrone derivative | morressier.com |

Hydrogenation and Reduction

The selective reduction of the pyrone ring is a valuable strategy for producing saturated and partially saturated lactones. Hydrogenation of this compound can be controlled to yield different products based on the catalyst and reaction conditions.

Catalytic hydrogenation using 5% palladium on carbon in methanol (B129727) reduces the C5-C6 double bond to afford 4-hydroxy-5,6-dihydro-6-methyl-2-pyrone. This reaction can be carried out at room temperature under pressure, yielding the product in 73% after recrystallization. Further hydrogenation can lead to 4-hydroxy-6-methyltetrahydro-2-pyrone (4-HMTHP). The choice of solvent and pressure can influence selectivity; for instance, using 1-butanol (B46404) as a solvent with a Pd/Nb₂O₅ catalyst can achieve high selectivity for the partially hydrogenated 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one. The enantioselective hydrogenation of this compound has also been studied using cinchonidine-modified platinum catalysts.

Table 4: Hydrogenation Products of this compound (HMP)

| Product | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxy-5,6-dihydro-6-methyl-2-pyrone | 5% Pd/C | Methanol, 20 kg/cm² H₂, RT, 7h | 73% | |

| 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (DHHMP) | 5 wt % Pd/Nb₂O₅ | 1-Butanol, varying T and P | up to 92% selectivity | |

| 4-Hydroxy-6-methyltetrahydro-2-pyrone (4-HMTHP) | - | Sequential hydrogenation of DHHMP | - |

Sigmatropic Rearrangements (e.g., Allylic Sulphonium Ylides)

Sigmatropic rearrangements provide a sophisticated method for functionalizing positions that are otherwise difficult to access directly, such as the C-5 position. A key strategy involves the scispace.com sigmatropic rearrangement of an allylic sulphonium ylide derived from the pyrone's C-6 methyl group. researchgate.net

This process allows for the transfer of a functional group from the C-6 methyl position to the C-5 position of the pyrone ring. jcsp.org.pk The synthesis begins by converting the 6-methyl group into a 6-(bromomethyl) group, which is then reacted with a sulfide (B99878) to form an allylic sulfide. Treatment of this sulfide with a diazo compound, such as ethyl diazoacetate, generates a transient sulphonium ylide. This ylide rapidly undergoes a scispace.com sigmatropic rearrangement to form a new carbon-carbon bond at the C-5 position, yielding a C-5 functionalized pyrone derivative. researchgate.net This tandem rearrangement has been demonstrated on 4-methoxy-2-pyrone derivatives.

Mitsunobu Reactions and Oxa-Michael Additions

The acidic nature of the 4-hydroxyl group (pKa ≈ 4.94) makes this compound an excellent nucleophile for mild and efficient O-functionalization reactions like the Mitsunobu reaction and oxa-Michael additions. beilstein-journals.orgbeilstein-journals.org

The Mitsunobu reaction couples the pyrone with a primary or secondary alcohol under mild conditions using a reagent system like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). beilstein-journals.org This method tolerates a wide range of functional groups on the alcohol partner, including terminal alkenes, phosphonate (B1237965) esters, and dimethyl acetals, affording the corresponding 2-pyronyl ethers in moderate to excellent yields. beilstein-journals.orgbeilstein-journals.org The reaction has been successfully applied to more complex alkylated pyrones as well. beilstein-journals.org

The Oxa-Michael addition provides a route to pyronyl vinyl ethers. The pyrone adds to activated alkynes, such as propiolate esters, in the presence of a base like triethylamine. beilstein-journals.org Optimization studies have shown that heating the reaction at 45 °C significantly improves the yield. This methodology works well with various propiolate esters and different C-6 substituted pyrones. beilstein-journals.org

Table 5: Mitsunobu and Oxa-Michael Reactions with 4-Hydroxy-6-alkyl-2-pyrones

| Reaction Type | Substrates | Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| Mitsunobu | 4-Hydroxy-6-alkyl-2-pyrone + Various Alcohols | DEAD, PPh₃, THF | 2-Pyronyl ether | 41-94% | beilstein-journals.org |

| Oxa-Michael | 4-Hydroxy-6-alkyl-2-pyrone + Propiolate Esters | Triethylamine, CH₂Cl₂, 45 °C | Pyronyl vinyl ether | 67-87% | beilstein-journals.org |

Reactions with Aldehydes (e.g., Knoevenagel Condensations, Michael Additions)

This compound exhibits versatile reactivity towards aldehydes, participating in both Knoevenagel-type condensations and Michael additions, primarily at the nucleophilic C-3 position.

Under Knoevenagel conditions, often catalyzed by a base like piperidine, the pyrone reacts with aldehydes to form highly electrophilic alkylidene or quinone-methide intermediates. beilstein-journals.org These intermediates can be trapped by another molecule of the pyrone or by other nucleophiles. beilstein-journals.org For example, reaction with aliphatic α,β-unsaturated aldehydes, such as 2-butenal, proceeds via a Michael addition at C-3. beilstein-journals.org

A one-pot three-component reaction of an aldehyde, this compound, and a hydride source like a Hantzsch ester constitutes a reductive alkylation strategy, affording 3-alkyl pyrones in good yields. researchgate.net Furthermore, tandem Knoevenagel-Michael protocols have been developed. A multicomponent reaction between phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and this compound proceeds via an initial Knoevenagel condensation followed by a Michael addition of the pyrone to yield a complex adduct. Solid-state reactions with aldehydes in the presence of a base like DBU can also be used to synthesize substituted methylenebis(4-hydroxy-2-pyrone) derivatives.

Condensation Reactions with Aminobenzimidazoles and other Heterocyclic Precursors

The condensation of this compound and its analogs, such as dehydroacetic acid (DHA), with various binucleophilic reagents, particularly aminobenzimidazoles and other heterocyclic precursors, represents a significant strategy for the synthesis of fused and complex heterocyclic systems. These reactions leverage the reactivity of the pyrone ring, which can undergo ring-opening and subsequent recyclization to incorporate the new heterocyclic moiety.

The direct reaction of aminobenzimidazoles with this compound has been reported to yield 6- and 7-(4-hydroxy-6-methyl-2-oxo-1-pyridyl)benzimidazoles. nih.govnih.gov This transformation involves the nucleophilic attack of the amino group of benzimidazole (B57391) onto the pyrone ring, leading to a ring-opening, followed by a cyclocondensation to form a pyridone ring attached to the benzimidazole core. Similarly, reacting aminobenzimidazoles with 4-hydroxycoumarin, a related α-pyrone, results in the formation of 1-(6- and 7-benzimidazolyl)-4-hydroxy-2-oxoquinolines. nih.govnih.gov

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules in a single step. A one-pot, three-component reaction between this compound, arylglyoxals, and 2-aminobenzimidazoles, mediated by lemon juice as a natural acid catalyst in an aqueous medium, has been developed to synthesize diverse tricyclic fused imidazoles. rsc.org

The condensation of dehydroacetic acid (DHA), a 3-acetyl derivative of this compound, with o-phenylenediamine (B120857) (a precursor for benzimidazole synthesis) can lead to different outcomes depending on the reaction conditions. One pathway involves the formation of 3-(benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione. mdpi.com Another reported reaction between DHA and o-phenylenediamine leads to the generation of 2-methylbenzimidazole (B154957) and 4-hydroxy-6-methyl-pyran-2-one, demonstrating a cleavage and rearrangement mechanism. mdpi.com

The versatility of this compound as a precursor extends to reactions with other heterocycles. For instance, condensation with:

Thioacetamide : In a three-component reaction with an aryl aldehyde, it yields N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide derivatives. nih.gov

Methyl carbamate : In the presence of an aromatic aldehyde, it forms 4-Aryl-7-methyl-3,4-dihydropyrano[3,4-e] nih.govthieme-connect.comoxazine-2,5-dione derivatives. nih.gov

Hydrazine hydrate : When reacted with 3-cinnamoyl derivatives of DHA, it produces 1,5-diphenyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines. rsc.org

These condensation reactions highlight the utility of this compound as a versatile building block for accessing a wide array of complex heterocyclic structures with potential applications in medicinal chemistry and material science.

Table 1: Examples of Condensation Reactions with Heterocyclic Precursors

| Pyrone Derivative | Heterocyclic Precursor | Additional Reactants | Product Class | Reference |

|---|---|---|---|---|

| This compound | Aminobenzimidazoles | None | (4-hydroxy-6-methyl-2-oxo-1-pyridyl)benzimidazoles | nih.gov, nih.gov |

| This compound | 2-Aminobenzimidazoles | Arylglyoxals | Tricyclic fused imidazoles | rsc.org |

| Dehydroacetic acid | o-Phenylenediamine | None | Benzimidazolyl-pyran-diones / 2-Methylbenzimidazole | mdpi.com |

| This compound | Thioacetamide | Aryl aldehydes | N-substituted thioacetamides | nih.gov |

| This compound | Methyl carbamate | Aromatic aldehydes | Dihydropyrano[3,4-e] nih.govthieme-connect.comoxazines | nih.gov |

| 3-Cinnamoyl-DHA | Hydrazine hydrate | None | Pyranyl-pyrazolines | rsc.org |

Catalytic Approaches in Synthesis

Catalytic methods offer efficient, selective, and often more environmentally benign routes to this compound and its derivatives compared to classical stoichiometric approaches. These include metal-catalyzed reactions, organocatalysis, and enzyme-mediated transformations.

Metal-Catalyzed Reactions (e.g., Gold Complexes, Palladium-catalyzed Cross-coupling, Silver-catalyzed Radical Cascade)

Transition metal catalysis has emerged as a powerful tool for constructing the pyrone scaffold and for its subsequent functionalization.

Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) complexes, are highly effective in catalyzing the cyclization of alkynes. A significant method for synthesizing 4-hydroxy-2-pyrones is the gold-catalyzed dimerization or homo-annulation of propiolic acids. rsc.orgmdpi.com In this reaction, a gold(I) catalyst activates the C-C triple bond of one propiolic acid molecule for nucleophilic attack by a second molecule. nih.gov The subsequent cascade, involving acyl transfer and 6-endo-dig cyclization, affords the 4-hydroxy-2-pyrone core. nih.govnih.gov For example, using a [AuCl(PPh₃)]/AgSbF₆ system, 6-substituted 4-hydroxy-2-pyrones have been synthesized from the corresponding terminal propiolic acids. mdpi.com This methodology has been applied to the total synthesis of natural products like pseudopyronine A. rsc.org Gold catalysts have also been employed in the cycloisomerization of β-alkynylpropiolactones and the cyclization of 3-oxo-5-alkynoic acid esters to furnish 2-pyrone structures. nih.govnih.gov

Palladium-Catalyzed Cross-coupling: Palladium catalysis is primarily used for the functionalization of a pre-formed pyrone ring, enabling the introduction of various substituents that are difficult to install otherwise. The C3 and C4 positions of the pyrone ring are common sites for these transformations. Palladium-catalyzed Sonogashira cross-coupling reactions of 4-bromo-6-methyl-2-pyrone with terminal alkynes are used to synthesize 4-alkynyl-6-methyl-2-pyrones. nih.gov Similarly, Suzuki-Miyaura coupling of 4-bromo-2-pyrone derivatives with arylboronic acids provides access to 4-arylated pyrones. rsc.org Another important application is the palladium-catalyzed carbonylation of α-chloroketones, which yields 3-acyl-4-hydroxy-2-pyrones in high yields. mdpi.com Furthermore, a ligand-free, palladium-catalyzed dehydrogenative cross-coupling has been developed for the C-3 alkenylation of this compound with various alkenes. rsc.org

Silver-Catalyzed Radical Cascade: Silver catalysis provides unique pathways for pyrone synthesis and modification. A novel silver-catalyzed radical cascade cyclization has been reported where this compound acts as a radical precursor. rsc.org In this process, using an AgNO₃/K₂S₂O₈ system, radicals are generated from the pyrone and reacted with 2-(allyloxy)arylaldehydes to synthesize new chroman-4-one derivatives. rsc.orgresearchgate.net Silver(I) catalysts are also effective in directing the cyclization of (E)-2-en-4-ynoic acids. thieme-connect.com Depending on the specific silver salt used (e.g., Ag₂CO₃ vs. AgSbF₆), the reaction can be selectively guided to form either five-membered tetronic acids or six-membered 2-pyrones via 5-exo or 6-endo cyclization modes, respectively. thieme-connect.comthieme-connect.com Another approach involves the addition of propiolic acids to alkynyl triazenes, followed by a silver-catalyzed cyclization to produce triazenyl-substituted 2-pyrones. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions

| Catalyst Type | Reaction | Substrate(s) | Product | Reference |

|---|---|---|---|---|

| Gold (Au) | Homo-annulation/Dimerization | Propiolic acids | 4-Hydroxy-2-pyrones | rsc.org, mdpi.com |

| Palladium (Pd) | Sonogashira Coupling | 4-Bromo-6-methyl-2-pyrone + Terminal alkyne | 4-Alkynyl-6-methyl-2-pyrones | nih.gov |

| Palladium (Pd) | Suzuki-Miyaura Coupling | 4-Bromo-2-pyrone + Arylboronic acid | 4-Aryl-2-pyrones | rsc.org |

| Palladium (Pd) | Dehydrogenative Alkenylation | This compound + Alkene | 3-Alkenyl-4-hydroxy-2-pyrones | rsc.org |

| Silver (Ag) | Radical Cascade Cyclization | This compound + 2-(Allyloxy)arylaldehyde | Pyrone-containing chroman-4-ones | rsc.org |

| Silver (Ag) | Cyclization | (E)-2-en-4-ynoic acids | 2-Pyrones | thieme-connect.com |

Organocatalysis and Enzyme-mediated Synthesis

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. The synthesis of pyrone derivatives has benefited from this approach. An efficient organocatalytic cascade reaction has been described where this compound undergoes a nucleophilic conjugate addition to branched nitro enynes. nih.gov This sequence, involving allene (B1206475) formation and an intramolecular oxa-Michael cyclization, leads to pyrano-annulated scaffolds with high yields and excellent stereoselectivities. nih.gov Additionally, Brønsted acidic ionic liquids, such as pyridinium-based p-toluenesulfonic acid, have been employed as recyclable organocatalysts to promote multicomponent reactions involving this compound, aryl aldehydes, and 2-aminobenzothiazoles to produce complex fused heterocyclic systems. ingentaconnect.com

Enzyme-mediated Synthesis: Biocatalysis offers a highly selective and environmentally friendly route for chemical synthesis under mild conditions. This compound, also known as triacetic acid lactone (TAL), is a natural polyketide, and its biosynthesis is a prime example of enzyme-mediated synthesis. wikipedia.org The key enzyme responsible is 2-pyrone synthase (2-PS), a type III polyketide synthase. wikipedia.org This enzyme catalyzes the synthesis of TAL from a single acetyl-CoA starter unit and two malonyl-CoA extender units. The process involves two sequential decarboxylative condensation reactions to form a 3,5-diketohexanoate thioester intermediate, which then undergoes an intramolecular, Claisen-type cyclization and subsequent enolization to release the final this compound product. wikipedia.org This enzymatic pathway has been successfully engineered in microbial hosts like Escherichia coli and Saccharomyces cerevisiae for the biotechnological production of TAL from glucose. wikipedia.org

Table 3: Examples of Organo- and Enzyme-Catalyzed Syntheses

| Catalysis Type | Catalyst/Enzyme | Reaction Type | Substrate(s) | Product | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Amine-based catalyst | Cascade (Conjugate addition / Cyclization) | This compound + Nitro enyne | Pyrano-annulated scaffolds | nih.gov |

| Organocatalysis | Acidic Ionic Liquid | Multicomponent Reaction | This compound + Aldehyde + Aminobenzothiazole | Fused pyrimidines | ingentaconnect.com |

| Enzyme-mediated | 2-Pyrone Synthase (2-PS) | Polyketide synthesis (Cyclization) | Acetyl-CoA + Malonyl-CoA | This compound | wikipedia.org |

Spectroscopic Characterization and Tautomerism Studies of 4 Hydroxy 6 Methyl 2 Pyrone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Hydroxy-6-methyl-2-pyrone. By analyzing the magnetic properties of its atomic nuclei, detailed information about the carbon skeleton and the environment of each proton can be obtained.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of its hydrogen atoms. In a typical spectrum, distinct signals appear for the methyl group protons and the protons on the pyrone ring.

The protons of the methyl group (C6-CH₃) are chemically equivalent and typically appear as a sharp singlet. The two protons on the heterocyclic ring (H-3 and H-5) are in different environments and thus have different chemical shifts. The H-5 proton is adjacent to the methyl group, while the H-3 proton is situated between the hydroxyl and carbonyl groups. The enolic hydroxyl proton (OH) is often observed as a broad singlet at a significantly downfield chemical shift, a characteristic feature indicating its acidic nature and involvement in hydrogen bonding.

A representative ¹H NMR data set in a common deuterated solvent is summarized below.

Interactive Table: ¹H NMR Chemical Shifts for this compound Note: Data is compiled from typical values and may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| C6-CH₃ | ~2.25 | Singlet |

| H -3 | ~5.48 | Singlet (or narrow doublet) |

| H -5 | ~5.89 | Singlet (or narrow doublet) |

| OH | >10 (variable) | Broad Singlet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the complete mapping of the carbon framework. The spectrum for this compound will show six distinct signals corresponding to the six carbon atoms.

The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. The carbonyl carbon (C-2) and the enolic carbon (C-4) are typically the most deshielded, appearing at the highest chemical shift values. The carbon of the methyl group is the most shielded and appears at the lowest chemical shift.

Interactive Table: ¹³C NMR Chemical Shifts for this compound Note: Data is based on values reported for closely related structures and may vary.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 (C=O) | ~168-169 |

| C-3 | ~99-100 |

| C-4 (C-OH) | ~180-181 |

| C-5 | ~101-102 |

| C-6 | ~160-161 |

| C H₃ | ~20-21 |

Tautomerism Elucidation via NMR

This compound can theoretically exist in several tautomeric forms, with the most significant being the 4-hydroxy-2-pyrone and the 2-hydroxy-4-pyrone forms. NMR spectroscopy is a powerful tool to investigate this equilibrium. In practice, the NMR spectra (both ¹H and ¹³C) of this compound in common solvents like CDCl₃ or DMSO-d₆ typically show only one dominant set of signals. guidechem.com

This observation strongly indicates that one tautomer is significantly more stable and predominates in solution. wikipedia.org The observed chemical shifts, particularly the downfield signal for the C-4 carbon (~181 ppm) and the presence of a distinct enolic -OH proton signal, confirm that the 4-hydroxy-6-methyl-2H-pyran-2-one form is the major species present at equilibrium. wikipedia.org Studies on related pyrone systems confirm that the lactone-enol tautomer is generally the most stable. scifiniti.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within this compound, particularly regarding the carbonyl group and hydrogen bonding.

Vibrational Band Assignments

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific molecular vibrations. The assignment of these bands can be complex but is aided by computational methods like Density Functional Theory (DFT), which has been applied to similar pyrone structures. mzcloud.org

Key vibrational modes include:

O-H Stretching: A broad band in the high-frequency region of the IR spectrum, indicative of the hydroxyl group involved in hydrogen bonding.

C-H Stretching: Signals corresponding to the methyl and vinyl C-H bonds.

C=O Stretching: A strong absorption band characteristic of the α,β-unsaturated lactone carbonyl group. Its exact position provides clues about conjugation and hydrogen bonding. A value of approximately 1754 cm⁻¹ has been noted.

C=C Stretching: Vibrations from the double bonds within the pyrone ring.

C-O Stretching: Bands associated with the C-O-C ether linkage in the lactone ring.

Ring Vibrations and Deformations: A series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to complex vibrations of the entire pyrone ring. Bands at 833 and 812 cm⁻¹ have been identified in its ATR-FTIR spectrum.

Interactive Table: Selected Vibrational Band Assignments for this compound Note: Assignments are based on experimental data and theoretical calculations from related pyrone structures. mzcloud.org

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment (Vibrational Mode) |

| ~3100-2800 | Medium-Broad | Medium | ν(O-H), ν(C-H) |

| ~1720 | Strong | Medium | ν(C=O) lactone |

| ~1640 | Strong | Strong | ν(C=C) |

| ~1560 | Strong | Medium | ν(C=C) |

| ~1250 | Medium | Weak | ν(C-O-C) |

| ~960-880 | Medium | Medium | ρ(CH₃) rocking |

(ν = stretching, ρ = rocking)

Characterization of Intramolecular Hydrogen Bonding

A key structural feature of the dominant 4-hydroxy-2-pyrone tautomer is the presence of an intramolecular hydrogen bond between the hydroxyl group at C-4 and the carbonyl oxygen at C-2. mzcloud.org IR spectroscopy is particularly sensitive to this interaction.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing insights into its molecular weight and fragmentation patterns. The nominal molecular weight of this compound is 126.11 g/mol . nih.govechemi.comfishersci.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for the analysis of this compound.

In a typical GC-MS analysis using electron ionization (EI), the molecule undergoes characteristic fragmentation. wiley-vch.de The mass spectrum often shows a molecular ion peak (M•+) at an m/z of 126.0. wiley-vch.de Common fragments are observed at m/z values of 111.0, 98.0, 85.0, 69.0, and 43.3, with the fragment at m/z 43.3 often representing the base peak. wiley-vch.de Another source reports a GC-MS spectrum with top peaks at m/z 170 and 100, though this may refer to a derivatized form. nih.gov

LC-MS techniques, particularly those coupled with electrospray ionization (ESI), are also valuable for analyzing this compound and its derivatives. wiley-vch.dersc.org In positive ion mode, the protonated molecule [M+H]+ is commonly observed. wiley-vch.de For instance, in an LC-MS/MS experiment, a precursor ion of m/z 144.0655, corresponding to the [M+NH4]+ adduct, was identified. nih.gov Another study using ESI in positive mode reported the [M+H]+ ion for various 4-hydroxy-6-alkyl-2-pyrones. wiley-vch.de

Interactive Table: GC-MS and LC-MS Data for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound and is particularly useful in investigating its tautomeric forms. The compound typically exhibits a maximum absorption wavelength (λmax) around 284-286 nm. wiley-vch.decaymanchem.com This absorption is attributed to the π → π* transitions within the conjugated pyrone ring system. The position of the λmax can be influenced by the solvent and the specific tautomeric form present.

Computational Chemistry and Quantum-Chemical Calculations

Computational methods, especially Density Functional Theory (DFT), have been instrumental in understanding the structure, stability, and reactivity of this compound and its tautomers. scifiniti.comscifiniti.com

DFT calculations, often using the B3LYP functional with a 6-311G** basis set, have been employed to investigate the tautomerism of 4-hydroxy-2-pyrone derivatives. scifiniti.comscifiniti.com These studies have shown that the 4-hydroxy tautomer is the most stable form. scifiniti.com The calculations also reveal that the pyran ring of the molecule is planar. scifiniti.comscifiniti.com

Theoretical studies have explored the relative energies of different tautomeric isomers. researchgate.net For instance, the energy difference between the most stable 4-hydroxy form and other tautomers has been calculated to predict their relative populations. researchgate.net These computational models are often validated by comparing the calculated vibrational spectra (IR and Raman) with experimental data. scifiniti.comscifiniti.com Reactivity descriptors, such as ionization energy, electron affinity, and chemical potential, have been calculated to characterize the reactivity of the different tautomeric forms. scifiniti.comscifiniti.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. For this compound and its derivatives, the HOMO and LUMO are primarily located on the pyran ring. scifiniti.comscifiniti.com The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical reactivity and kinetic stability. doi.org

In one study on related indazole-2-pyrone hybrids, the HOMO and LUMO energies of the initial this compound reactant were considered in the analysis of the final products. doi.org The energy gap is a key parameter in understanding the molecule's behavior in chemical reactions, such as cycloadditions. rsc.org Tautomeric transformations can lead to significant delocalization of charge and changes in the molecule's reactivity, which is reflected in the HOMO and LUMO energy levels. scifiniti.comscifiniti.com

Interactive Table: Calculated Quantum Chemical Properties for a 4-hydroxy-2-pyrone derivative

Note: The values in this table are for a related starting material used in the synthesis of indazole-2-pyrone hybrids and serve as an illustrative example. doi.org

Biological Activities and Pharmacological Potential of 4 Hydroxy 6 Methyl 2 Pyrone and Its Derivatives

Antimicrobial and Antifungal Activities

Derivatives of 4-hydroxy-6-methyl-2-pyrone have demonstrated notable antimicrobial and antifungal properties. Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a well-known derivative, is utilized commercially as an antibacterial and antifungal agent in cosmetics and as a food preservative. mdpi.comnih.gov

Several other derivatives have shown significant activity. Pogostone, a structurally similar compound isolated from patchouli oil, is effective against both Gram-positive and Gram-negative bacteria. encyclopedia.pubmdpi.com Carbohydrate derivatives like fusapyrone (B118556) and deoxyfusapyrone, isolated from Fusarium semitectum, exhibit considerable antifungal activity against pathogens such as Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum. encyclopedia.pubmdpi.com Another derivative, neurymenolide A, isolated from a marine red macroalga, has been identified as an antibacterial agent effective against antibiotic-resistant strains. mdpi.com

Furthermore, synthetic derivatives have been developed to enhance antimicrobial efficacy. A series of enamine-based derivatives of dehydroacetic acid were synthesized and evaluated, with some showing improved activity against Escherichia coli and Staphylococcus aureus compared to the parent compound. nih.gov Azo dyes derived from 4-hydroxy-6-methyl-2H-pyran-2-one have also been synthesized and tested for their in vitro antibacterial activity against both reference and clinical strains of Gram-positive and Gram-negative bacteria. researchgate.net Chalcone (B49325) derivatives of 3-acetyl-6-methyl-2H-pyran-2,4-(3H)-dione have also been synthesized and show antibacterial and antifungal properties. derpharmachemica.com

Table 1: Antimicrobial and Antifungal Activities of this compound Derivatives

| Compound/Derivative | Type of Activity | Target Organisms | Source/Origin |

|---|---|---|---|

| Dehydroacetic acid | Antibacterial, Antifungal | General | Synthetic derivative mdpi.comnih.gov |

| Pogostone | Antibacterial | Gram-positive and Gram-negative bacteria | Patchouli oil encyclopedia.pubmdpi.com |

| Fusapyrone | Antifungal | Botrytis cinerea, Aspergillus parasiticus, Penicillium brevi-compactum | Fusarium semitectum encyclopedia.pubmdpi.com |

| Deoxyfusapyrone | Antifungal | Botrytis cinerea, Aspergillus parasiticus, Penicillium brevi-compactum | Fusarium semitectum encyclopedia.pubmdpi.com |

| Neurymenolide A | Antibacterial | Antibiotic-resistant strains | Marine red macroalga (Neurymenia fraxinifolia) mdpi.com |

| Enamine derivatives | Antibacterial | Escherichia coli, Staphylococcus aureus | Synthetic nih.gov |

| Azo dye derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | Synthetic researchgate.net |

| Chalcone derivatives | Antibacterial, Antifungal | Various bacteria and fungi | Synthetic derpharmachemica.com |

Anti-cancer and Cytotoxic Activities

The 4-hydroxy-2-pyrone core is present in several compounds with demonstrated anti-cancer and cytotoxic potential. ontosight.ai Pogostone, in addition to its antimicrobial properties, has also been shown to possess anti-cancer activities. encyclopedia.pubmdpi.com

Synthetic modifications of the this compound structure have yielded promising results. A study on synthetic 4-substituted-6-methyl-2-pyrones revealed that 4-alkynyl derivatives have excellent potential as anticancer agents, showing cytotoxicity against human ovarian carcinoma (A2780) and human chronic myelogenous leukemia (K562) cell lines. nih.gov

Furthermore, a unique pyrano[4,3-c] nih.govbenzopyran-1,6-dione derivative, phelligridin G, which is biosynthetically related to this compound, has been isolated from the fungus Phellinus igniarius. nih.gov This compound exhibited moderate selective cytotoxic activities against human cancer cell lines. nih.gov The parent compound, this compound, was used in the synthesis of pyrano[3,2-c]pyridones which demonstrated antiproliferative and apoptosis-inducing activities. chemicalbook.comchemicalbook.com

Table 2: Anti-cancer and Cytotoxic Activities of this compound and its Derivatives

| Compound/Derivative | Activity | Target Cell Lines | Source/Origin |

|---|---|---|---|

| Pogostone | Anti-cancer | Not specified | Patchouli oil encyclopedia.pubmdpi.com |

| 4-Alkynyl-6-methyl-2-pyrones | Cytotoxic | Human ovarian carcinoma (A2780), Human chronic myelogenous leukemia (K562) | Synthetic nih.gov |

| Phelligridin G | Cytotoxic | Human cancer cell lines | Fungus (Phellinus igniarius) nih.gov |

| Pyrano[3,2-c]pyridones | Antiproliferative, Apoptosis-inducing | Not specified | Synthetic (from this compound) chemicalbook.comchemicalbook.com |

Anti-inflammatory Activity (e.g., Inhibition of NO and IL-6 Production)

Certain derivatives of 4-hydroxy-2-pyrone have been investigated for their anti-inflammatory properties. Hispidin, a 6-styryl-4-hydroxy-2-pyrone, is a low molecular weight compound with noted anti-inflammatory effects. encyclopedia.pubmdpi.com Phaeochromycins, isolated from the actinomycete Streptomyces phaeochromogenes, also demonstrate anti-inflammatory activity. encyclopedia.pubmdpi.com

In a study involving a mouse macrophage cell line (RAW 264.7), cells were treated with this compound in the presence of lipopolysaccharide (LPS). The production of nitric oxide (NO) and interleukin-6 (IL-6), key mediators of inflammation, was measured. The concentration of NO in culture supernatants was determined using the Griess reagent assay, while IL-6 levels were measured by ELISA. ncats.io

Enzyme Inhibition (e.g., Elastase Inhibitors)

4-Hydroxy-2-pyrones have been identified as inhibitors of various enzymes, most notably elastase. ncats.io A number of 4-hydroxy- and 4-methoxy-2-pyrones have been evaluated for their in vitro inhibition of human sputum elastase (HSE), porcine pancreatic elastase, and α-chymotrypsin. nih.gov The 3-(1-oxoalkyl)-4-hydroxy-6-alkyl-2-pyrones were found to be particularly effective, with the octyl homologue being the most potent inhibitor of HSE. nih.gov

The mechanism of inhibition by these pyrones can vary from pure noncompetitive to mixed or uncompetitive, depending on the substitution pattern. nih.gov It is suggested that the 4-hydroxy-2-pyrone moiety binds to the S4 subsite of the enzyme. nih.gov Another study on elasnin (B607285) and 15 related 4-hydroxy-2-pyrones found that the substituent at position 3 is likely the main determinant of their potency against elastases. nih.gov The inhibition was determined to be noncovalent. nih.gov this compound itself has been shown to be an inhibitor of chymotrypsin (B1334515) C, elastase 1, and leukocyte elastase. ncats.io

Table 3: Enzyme Inhibition by this compound

| Enzyme | Type of Inhibition | Ki Value |

|---|---|---|

| Chymotrypsin C | Inhibitor | 6.3 mM ncats.io |

| Elastase 1 | Inhibitor | 3.1 mM ncats.io |

| Leukocyte elastase | Inhibitor | 8.1 mM ncats.io |

Insecticidal and Repellent Properties

Certain derivatives of this compound exhibit insecticidal and repellent activities. Pogostone, a compound isolated from patchouli oil, is not only antimicrobial and anti-cancer but can also be used as a repellent and insecticide. encyclopedia.pubmdpi.com

Role in Plant Defense and Disease Resistance

This compound and its derivatives play a role in the defense mechanisms of certain plants. In Gerbera hybrida, this compound (triacetic acid lactone) is a precursor for gerberin (B1228038) and parasorboside, which are thought to contribute to the plant's resistance against insects and diseases. ncats.iofrontiersin.org The enzyme 2-pyrone synthase (G2PS1) is responsible for the synthesis of this precursor in the plant. frontiersin.org

Another example is fistupyrone (4-hydroxy-6-isovaleryl-2-pyrone), which is produced by Streptomyces. This compound has been shown to inhibit the infection of Alternaria brassicicola in the leaves of Chinese cabbage seedlings, highlighting its role in disease resistance. mdpi.com

Other Reported Biological Activities (e.g., Antioxidant, Sedative, Spasmolytic, Muscle Relaxant)

The 4-hydroxy-2-pyrone class of compounds exhibits a broad spectrum of other biological activities. Hispidin, for instance, possesses antioxidant and anti-platelet aggregation effects. encyclopedia.pubmdpi.com Phelligridin G, a derivative isolated from Phellinus igniarius, has also demonstrated antioxidant activity by inhibiting lipid peroxidation in rat liver microsomes. nih.gov

The 2-pyranone structural motif, in general, is associated with several pharmacological effects, including analgesic, mild sedative, spasmolytic, and muscle relaxant activities. researchgate.net A subcutaneous mouse study reported that this compound caused muscle contraction or spasticity as well as somnolence (general depressed activity) at a high dose. thegoodscentscompany.com Derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one have been reported to have spasmolytic activities. researchgate.net While specific studies on the sedative and muscle relaxant properties of this compound itself are limited, the broader class of pyrones shows potential in these areas. researchgate.netpedspainmedicine.org

Metabolic Significance (e.g., Markers for HMG-CoA Synthase Deficiency)researchgate.net

This compound has emerged as a significant, albeit not universally detected, urinary biomarker for the diagnosis of mitochondrial 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase 2 deficiency (HMGCS2D), a rare autosomal recessive inborn error of metabolism affecting ketogenesis. nih.govmdpi.comucl.ac.uk HMGCS2D impairs the body's ability to produce ketone bodies, which are a crucial alternative energy source for the brain and other tissues during periods of fasting or illness. ucl.ac.uknih.gov The deficiency in the HMGCS2 enzyme, which catalyzes the rate-limiting step in ketone body synthesis, leads to a blockage in the conversion of acetyl-CoA and acetoacetyl-CoA to HMG-CoA. ucl.ac.uknih.gov This metabolic disruption results in hypoketotic hypoglycemia, metabolic acidosis, lethargy, and hepatomegaly, particularly during catabolic stress. nih.govnih.gov

The diagnosis of HMGCS2D can be challenging due to its clinical overlap with other metabolic disorders and the often non-specific nature of standard biochemical tests. ucl.ac.ukresearchgate.net In this context, the identification of specific biomarkers is crucial. Research has identified this compound and related metabolites in the urine of patients with HMGCS2D, particularly during episodes of metabolic decompensation. nih.govnih.gov The presence of this compound, along with other biochemical markers, can help to streamline the diagnostic process. nih.gov

Studies have shown that the detection of this compound, often in conjunction with dicarboxylic aciduria, is a strong indicator of HMGCS2D. nih.govmdpi.comfrontiersin.org For instance, one study proposed that applying cutoffs for adipic acid and this compound (>20 μmol/mmol creatinine) could successfully flag all tested samples from HMGCS2-deficient patients during decompensation with a high positive predictive value. nih.gov However, the presence of this compound is not always consistent. mdpi.com Some reports indicate that this analyte may not be detected in all patients with HMGCS2D, or may only be present during acute metabolic crises. mdpi.comresearchgate.net This variability highlights the need for a comprehensive diagnostic approach that includes molecular genetic testing for mutations in the HMGCS2 gene to confirm the diagnosis. ucl.ac.ukresearchgate.net

The following table summarizes findings from various studies on the detection of this compound in patients with HMG-CoA Synthase Deficiency.

| Study/Patient Cohort | Key Findings on this compound (4-HMP) | Additional Biochemical Markers Noted | Conclusion on 4-HMP as a Biomarker | Citations |

| Hogg et al. (2012) | 4-HMP and related metabolites were identified as markers for HMGCS2 deficiency. A cutoff of >20 µmol/mmol creatinine (B1669602) for 4-HMP was suggested. | Increased adipic acid. | Detection of 4-HMP can streamline biochemical diagnosis. | nih.gov |

| A case report (2020) | 4-HMP was detected in urine organic acid analysis during metabolic decompensation. | Dicarboxylic aciduria, elevated glutarate, and 3-hydroxyglutarate. | Provides further evidence for 4-HMP as a potential specific diagnostic biomarker. | frontiersin.org |

| Study on three patients | 4-HMP was only present in one of the three patients and may only be detectable during acute episodes. | Dicarboxylic aciduria. | The utility of 4-HMP as a consistent biomarker is questioned; it can be easily overlooked. | mdpi.com |

| Study on ten Chinese patients | Of the three patients tested for 4-HMP, two had elevated levels and one had normal levels. | Dicarboxylic aciduria, elevated acetylcarnitine (C2) to free carnitine (C0) ratio. | The predictive value of 4-HMP needs further investigation with more patients. | frontiersin.orgresearchgate.net |

| Case report of a patient with a cyclic vomiting phenotype | 4-HMP was only detected in two of seven urine organic acid analyses. | Mildly elevated dicarboxylic acids. | Not considered a reliable biochemical marker in this case; molecular testing is recommended. | researchgate.netresearchgate.net |

| Case report of two siblings | Both patients showed increased urinary excretion of 4-HMP after an 8-hour fast. | Dicarboxylic aciduria. | Suggests that even clinically asymptomatic patients may have underlying metabolic abnormalities detectable by 4-HMP. |

Advanced Applications and Research Directions

Building Blocks for Complex Natural Product Synthesis

4-Hydroxy-6-methyl-2-pyrone is a readily available and cost-effective starting material, making it an ideal building block for the synthesis of complex natural products. beilstein-journals.org Its inherent reactivity and dense functionality are particularly valuable in constructing larger, more intricate molecular architectures. beilstein-journals.org One notable application is in the synthesis of 2-pyronyl ethers, which are structural motifs found in a number of natural products. beilstein-journals.org For instance, the phacelocarpus 2-pyrones, secondary metabolites isolated from the Australian marine red alga Phacelocarpus labillardieri, feature this structural unit. beilstein-journals.orgbeilstein-journals.org Efficient synthetic routes to these complex structures are challenging, and the use of this compound as a foundational component offers a practical solution. beilstein-journals.org Mild and efficient methods, such as oxa-Michael additions and Mitsunobu reactions, have been developed to functionalize the 4-hydroxy group, enabling the construction of these complex natural product frameworks. beilstein-journals.org

Precursors for Poly-pyrones and Polyketide Anthracene (B1667546) Derivatives

The chemical structure of this compound lends itself to serving as a precursor for the synthesis of poly-pyrones and polyketide anthracene derivatives. jcsp.org.pk Its ability to undergo various condensation and cyclization reactions is key to this application. Acylation of this compound with dicarboxylic acid chlorides can lead to the formation of bis-pyran-2-ones. jcsp.org.pk These bis-pyran-2-one structures are significant intermediates as they can be further transformed into bis-polypyrones. jcsp.org.pk This line of synthesis opens pathways to more complex polyketide-derived structures, including those with anthracene cores, which are of interest for their potential biological activities. jcsp.org.pk

Synthesis of Biologically Important Pyran Structures, Aromatics, Polymers, and Azaheterocycles

The polyfunctional nature of this compound, possessing both electrophilic and nucleophilic centers, makes it a highly attractive building block for a wide range of biologically important molecules. encyclopedia.pubmdpi.com It is extensively used in the preparation of various pyran structures, aromatic compounds, polymers, and azaheterocycles through transformations that either preserve or open the pyran ring. encyclopedia.pubmdpi.com The reactivity of the pyrone ring and its substituents allows for modifications that lead to a diverse library of compounds. For example, it can be a starting material for the synthesis of 4-hydroxy-6-methyl-2-pyridone, a nitrogen-containing heterocyclic analog, through reaction with ammonia. researchgate.net Its versatility has been demonstrated in the synthesis of various valuable materials, underscoring its importance in medicinal and synthetic organic chemistry. researchgate.net

Development of Novel Heterocyclic Scaffolds via Multicomponent Reactions